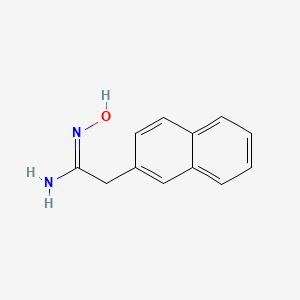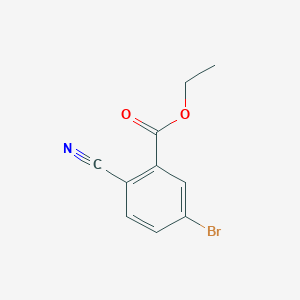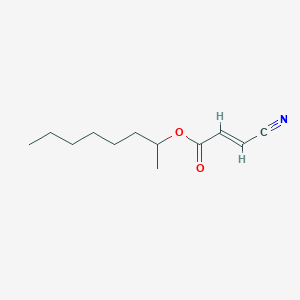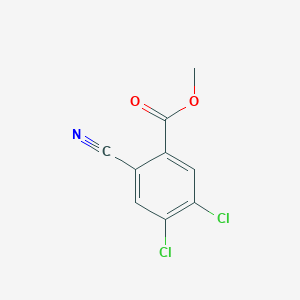
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester
描述
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester is a chemical compound with the molecular formula C9H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and dichloro substituents on the benzene ring, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester typically involves the esterification of 2-Cyano-4,5-dichlorobenzoic acid. One common method is the reaction of 2-Cyano-4,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and dichloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester functional group can be hydrolyzed to yield 2-Cyano-4,5-dichlorobenzoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-Cyano-4,5-dichlorobenzoic acid and methanol.
Reduction: 2-Amino-4,5-dichlorobenzoic acid derivatives.
科学研究应用
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester involves its interaction with specific molecular targets. The cyano and dichloro groups can interact with enzymes and receptors, potentially inhibiting their activity. The ester functional group may also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic Acid: Similar structure but lacks the cyano group.
2-Cyano-4-chlorobenzoic Acid: Similar structure but has only one chlorine substituent.
4,5-Dichlorobenzoic Acid: Similar structure but lacks the cyano group and ester functional group.
Uniqueness
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester is unique due to the combination of cyano, dichloro, and ester functional groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 4,5-dichloro-2-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHFLKHSMSIMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

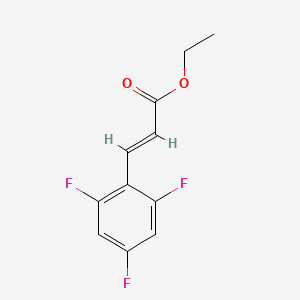
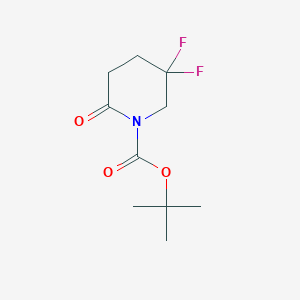
![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)
![5-(3-Methylbut-2-enoxy)furo[3,2-g]chromen-7-one](/img/structure/B8005591.png)
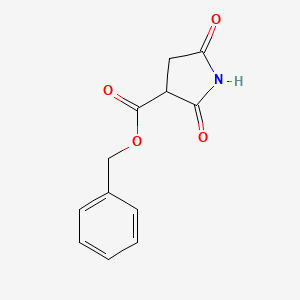
![[(2R)-2-hydroxypropyl] hydrogen carbonate](/img/structure/B8005602.png)

![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8005613.png)
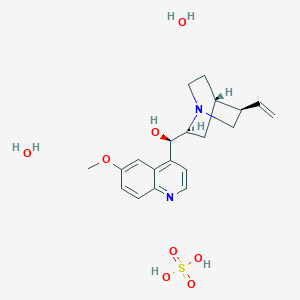
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]amino]propanoic acid](/img/structure/B8005623.png)
